Diphosphonic acid, bis(1-methylethenyl)-
Description
Contextualization within Organophosphorus Chemistry
Organophosphorus chemistry encompasses the scientific study of organic compounds that contain phosphorus. google.com This field is characterized by a vast diversity of molecular structures and a wide array of applications, including their use as pesticides, flame retardants, pharmaceuticals, and in materials science. google.com Diphosphonic acids represent a significant subclass of organophosphorus compounds, distinguished by the presence of two phosphonic acid [–PO(OH)2] functional groups. A prominent group within this subclass is the bisphosphonates, which have found extensive use in the medical field for the treatment of various bone-related disorders. google.com
The vinyl groups present in Diphosphonic acid, bis(1-methylethenyl)- are reactive functional moieties that are capable of undergoing polymerization. Patents have described the synthesis of poly(vinylphosphonic acid) from related vinylphosphonyl compounds, indicating an interest in these types of polymers for applications such as in the formulation of glass ionomer cements. google.com
Structural Features and Chemical Classification
The defining structural characteristics of Diphosphonic acid, bis(1-methylethenyl)- are its two phosphonic acid groups and two 1-methylethenyl (commonly known as isopropenyl) groups. The phosphonic acid functionalities are responsible for the compound's acidic properties and its capacity to form complexes with metal ions. The vinyl groups serve as reactive sites for polymerization reactions.
Table 1: Chemical Identification of Diphosphonic Acid, bis(1-methylethenyl)-
| Identifier | Value |
|---|---|
| IUPAC Name | [hydroxy(prop-1-en-2-yl)phosphoryl]oxy-prop-1-en-2-ylphosphinic acid |
| CAS Number | 177570-73-9 |
| Molecular Formula | C6H12O5P2 |
| SMILES | CC(=C)P(=O)(O)OP(=O)(C(=C)C)O |
| InChI | InChI=1S/C6H12O5P2/c1-5(2)12(7,8)11-13(9,10)6(3)4/h1,3H2,2,4H3,(H,7,8)(H,9,10) |
Data sourced from PubChem. google.com
Overview of Potential Research Trajectories
Due to the limited direct research available for Diphosphonic acid, bis(1-methylethenyl)-, potential avenues for future investigation can be extrapolated from the known properties of structurally related compounds.
Polymer Chemistry: The existence of two vinyl groups makes this compound a candidate for use as a crosslinking monomer in polymerization. The resultant polymers could exhibit valuable properties imparted by the diphosphonic acid units, such as flame retardancy, enhanced adhesion, and ion-exchange capabilities. Notably, a homopolymer derived from its hydrolyzed sodium salt has been mentioned in the context of concrete chemicals.
Materials Science: Diphosphonic acids are recognized for their strong affinity for mineral surfaces. This characteristic suggests that polymers and copolymers of Diphosphonic acid, bis(1-methylethenyl)- could be explored for applications as scale and corrosion inhibitors, or as integral components in the formulation of dental and bone cements.
Chelating Agents: The diphosphonic acid moiety has the ability to chelate a variety of metal ions. This property could be harnessed for applications in water treatment processes, as sequestering agents to control metal ion reactivity, or in the design of novel catalytic systems.
Compound Names Mentioned
Structure
3D Structure
Properties
CAS No. |
177570-73-9 |
|---|---|
Molecular Formula |
C6H12O5P2 |
Molecular Weight |
226.10 g/mol |
IUPAC Name |
[hydroxy(prop-1-en-2-yl)phosphoryl]oxy-prop-1-en-2-ylphosphinic acid |
InChI |
InChI=1S/C6H12O5P2/c1-5(2)12(7,8)11-13(9,10)6(3)4/h1,3H2,2,4H3,(H,7,8)(H,9,10) |
InChI Key |
SXOAILMFXPEWPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)P(=O)(O)OP(=O)(C(=C)C)O |
Related CAS |
177570-74-0 |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for Diphosphonic Acid, Bis 1 Methylethenyl
Historical Development of Synthetic Approaches
The development of synthetic methods for phosphonic acids dates back to the 19th century, with significant advancements in the 20th century. Early methods were often harsh and low-yielding. A key breakthrough in the synthesis of a broad range of phosphonic acids was the Moedritzer–Irani reaction, first reported in 1966. This reaction involves the aminomethylation of phosphorous acid and has been widely applied to create aminomethylenephosphonates.
While not directly applicable to the synthesis of Diphosphonic acid, bis(1-methylethenyl)-, the principles of forming P-C bonds established in these earlier methods laid the groundwork for more targeted syntheses. The development of the Michaelis-Arbuzov and Michaelis-Becker reactions provided more versatile routes to a wide array of organophosphonates. The synthesis of vinylphosphonic acids, in particular, gained traction with the need for polymerizable phosphorus-containing monomers. These historical developments in organophosphorus chemistry created a toolbox of reactions that can be adapted for the synthesis of more complex molecules like Diphosphonic acid, bis(1-methylethenyl)-.
Contemporary Synthetic Strategies
Modern synthetic approaches to Diphosphonic acid, bis(1-methylethenyl)- would likely focus on the formation of the isopropenyl-phosphorus bond and the subsequent creation of the diphosphonic acid moiety. These strategies can be broadly categorized into direct phosphonylation reactions and routes involving precursor compounds.
Direct Phosphonylation Reactions
A plausible direct approach involves the reaction of an isopropenyl organometallic species with a suitable phosphorus electrophile. The Grignard reaction is a powerful tool for forming carbon-phosphorus bonds. In this context, isopropenylmagnesium bromide could be reacted with a phosphorus source like phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃). The reaction of a Grignard reagent with PCl₃ is a common method for preparing chlorodialkylphosphines. nih.gov A similar reaction with an isopropenyl Grignard reagent could potentially form a bis(isopropenyl)phosphorus intermediate, which could then be oxidized and hydrolyzed to the final diphosphonic acid.
The stoichiometry and reaction conditions would be critical to favor the formation of the desired bis-substituted product over mono- or trisubstituted byproducts. The choice of solvent, typically an anhydrous ether like diethyl ether or tetrahydrofuran (B95107) (THF), and careful control of the reaction temperature are crucial for the success of Grignard reactions. nih.gov
Routes via Precursor Compounds
An alternative and potentially more controllable strategy involves the synthesis of a precursor molecule that already contains the diphosphonate backbone, followed by the introduction of the isopropenyl groups. For example, a tetraalkyl ester of methylenediphosphonic acid could serve as a starting material. Deprotonation of the central methylene (B1212753) group followed by reaction with a suitable electrophile could introduce the desired functionality, although this is a complex transformation.
A more likely precursor-based route would involve the synthesis of a dialkyl isopropenylphosphonate. This monomer could then be dimerized or coupled to form the diphosphonate linkage, though this is a synthetically challenging step. A more straightforward approach would be to synthesize a bis(dialkylphosphonate) ester of the target molecule first, followed by hydrolysis to the free acid.
The synthesis of the ester precursor could potentially be achieved by reacting a suitable isopropenyl phosphorus compound with a coupling agent. The subsequent hydrolysis of the resulting tetraalkyl bis(1-methylethenyl)diphosphonate ester to the final acid is a standard procedure in phosphonate (B1237965) chemistry. This is typically achieved by refluxing with concentrated hydrochloric acid or by using milder methods like treatment with bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis. beilstein-journals.orgnih.gov The TMSBr method is often preferred for sensitive substrates as it avoids harsh acidic conditions. nih.gov
Optimization of Reaction Conditions
The optimization of reaction conditions is paramount to achieving a good yield and purity of Diphosphonic acid, bis(1-methylethenyl)-. Key parameters to consider include the choice of solvent, reaction temperature, stoichiometry of reactants, and the use of catalysts.
For Grignard-based syntheses, the purity of the magnesium and the absence of water are critical. The rate of addition of the Grignard reagent to the phosphorus halide would need to be carefully controlled to manage the exothermicity of the reaction and to minimize the formation of side products.
In precursor-based routes involving ester hydrolysis, the concentration of the acid or the amount of TMSBr, the reaction time, and the temperature all influence the completeness of the hydrolysis and the potential for side reactions. For instance, incomplete hydrolysis can lead to a mixture of partially and fully deprotected phosphonic acids.
A systematic approach to optimization would involve varying these parameters to find the optimal balance between reaction rate, yield, and purity of the final product.
Table 1: General Parameters for Optimization in Bisphosphonic Acid Synthesis
| Parameter | Typical Range/Options | Considerations |
| Solvent | Diethyl ether, THF, Toluene, Chlorobenzene, Methanesulfonic acid | Must be anhydrous for Grignard reactions. Solvent polarity can influence reaction rates and solubility of intermediates. |
| Temperature | -78 °C to reflux | Low temperatures are often required for organometallic reactions to control reactivity. Higher temperatures are used for hydrolysis. |
| Reactant Ratio | Stoichiometric to excess | The ratio of the organometallic reagent to the phosphorus halide is crucial to control the degree of substitution. |
| Catalyst | None, Lewis acids, or phase transfer catalysts | May be used to enhance reaction rates, but can also lead to side products if not chosen carefully. |
| Reaction Time | Minutes to several hours | Monitored by techniques like TLC or NMR to determine the point of maximum conversion. |
Purification Techniques for the Monomer
The purification of Diphosphonic acid, bis(1-methylethenyl)- is challenging due to its high polarity and potential for polymerization. The final purification strategy would depend on the synthetic route and the nature of the impurities.
If the synthesis proceeds through an esterified precursor, purification of the ester is often easier. This can typically be achieved using column chromatography on silica (B1680970) gel. The purified ester is then hydrolyzed to the final acid.
For the free acid, purification methods include:
Crystallization: If the compound is a stable solid, crystallization from a suitable solvent or solvent mixture is an effective method for achieving high purity.
Precipitation: The product can be precipitated from a solution by adding a non-solvent.
Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility profiles.
Ion-Exchange Chromatography: This technique is particularly useful for separating ionic compounds like phosphonic acids from non-ionic impurities.
Given the polymerizable nature of the vinyl groups, it is crucial to carry out purification at low temperatures and potentially in the presence of a polymerization inhibitor to prevent premature polymerization of the monomer. The final product should be stored under conditions that minimize light and heat exposure.
Advanced Characterization Techniques for Structural Elucidation of Diphosphonic Acid, Bis 1 Methylethenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organophosphorus compounds. While specific experimental NMR data for Diphosphonic acid, bis(1-methylethenyl)- is not widely available in the literature, analysis of structurally related diphosphonic acids provides valuable insights into the expected spectral features.
For instance, the ¹H NMR spectrum of a related compound, methylenediphosphonic acid (MDP), in D₂O shows a characteristic signal for the methylene (B1212753) protons. chemicalbook.com Similarly, ¹H MAS NMR studies of 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) derivatives show distinct peaks for the methyl and hydroxyl protons. rsc.org For Diphosphonic acid, bis(1-methylethenyl)-, one would expect to observe signals corresponding to the methyl protons and the vinyl protons.
³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds. In the analysis of HEDP-derived materials, ³¹P MAS NMR spectra show broad signals that confirm the presence of the diphosphonic structure. rsc.org For Diphosphonic acid, bis(1-methylethenyl)-, a ³¹P NMR spectrum would be expected to show a characteristic signal for the phosphorus atoms, with coupling to adjacent protons.
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. In studies of HEDP derivatives, ¹³C CP MAS NMR spectra have been used to identify the carbon atoms of the ethylidene group. rsc.org For Diphosphonic acid, bis(1-methylethenyl)-, ¹³C NMR would be crucial for confirming the presence of the isopropenyl groups, with distinct signals for the methyl, methylene, and quaternary carbons.
A summary of expected ¹H and ¹³C NMR chemical shifts for Diphosphonic acid, bis(1-methylethenyl)- based on its structure and data from analogous compounds is presented below.
| Atom | Expected Chemical Shift (ppm) | Notes |
| ¹H NMR | ||
| CH ₃ | ~1.7-2.0 | |
| C=CH ₂ | ~5.5-6.5 | Two distinct signals expected for the geminal protons |
| P-OH | Variable, broad | Dependent on concentration and solvent |
| ¹³C NMR | ||
| C H₃ | ~20-25 | |
| C =CH₂ | ~140-150 | Quaternary carbon attached to phosphorus |
| C=C H₂ | ~125-135 |
Infrared and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The vibrational spectra of Diphosphonic acid, bis(1-methylethenyl)- would be characterized by absorptions corresponding to P=O, P-O-H, C=C, and C-H bonds.
FTIR spectra of a related compound, 1-hydroxyethylidene-1,1-diphosphonic acid (EA), show characteristic bands for the P=O, P-O-C, and O-H groups. researchgate.net For Diphosphonic acid, bis(1-methylethenyl)-, the following vibrational bands would be expected:
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |
| O-H stretch (from P-OH) | 3200-2500 (broad) | IR, Raman |
| C-H stretch (vinyl) | 3100-3000 | IR, Raman |
| C-H stretch (methyl) | 2980-2850 | IR, Raman |
| C=C stretch | 1650-1630 | IR, Raman |
| P=O stretch | 1250-1100 | IR, Raman |
| P-O-H bend | 1040-820 | IR, Raman |
| P-O-P stretch (if anhydride (B1165640) present) | 970-910 | IR, Raman |
The presence of the C=C double bond in the 1-methylethenyl group would be a key feature distinguishing its spectrum from that of saturated diphosphonic acids.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. While no experimental mass spectra for Diphosphonic acid, bis(1-methylethenyl)- are readily available, predicted data provides valuable information. uni.lu
The predicted monoisotopic mass of Diphosphonic acid, bis(1-methylethenyl)- is 226.01599 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thus verifying the elemental composition.
Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, are also available for different adducts of the molecule. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 227.02327 | 150.8 |
| [M+Na]⁺ | 249.00521 | 157.4 |
| [M-H]⁻ | 225.00871 | 146.4 |
| [M+NH₄]⁺ | 244.04981 | 168.4 |
| [M+K]⁺ | 264.97915 | 156.8 |
Tandem mass spectrometry (MS/MS) experiments would be crucial to elucidate the fragmentation pathways. For Diphosphonic acid, bis(1-methylethenyl)-, fragmentation would likely involve cleavage of the P-O-P bond, as well as losses of water and fragments from the isopropenyl groups. Analysis of the fragmentation of related compounds like 1-hydroxyethane-1,1-diphosphonic acid can provide a basis for interpreting these patterns. ufz.de
X-ray Diffraction Studies of Crystalline Forms
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. For Diphosphonic acid, bis(1-methylethenyl)-, obtaining a single crystal suitable for X-ray analysis would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the phosphonic acid groups.
In the absence of single-crystal data for the title compound, powder X-ray diffraction (PXRD) could be used to characterize its solid-state form. PXRD patterns are unique to a specific crystalline phase and can be used for phase identification and to assess sample purity. For example, PXRD has been used to characterize the crystalline forms of related diphosphonate materials. rsc.org
Should a crystalline form of Diphosphonic acid, bis(1-methylethenyl)- be isolated, the following crystallographic parameters would be determined:
| Crystallographic Parameter | Information Provided |
| Crystal System | e.g., monoclinic, orthorhombic, etc. |
| Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |
| Atomic Coordinates | Positions of all atoms in the unit cell |
| Bond Lengths and Angles | Precise geometric details of the molecule |
| Hydrogen Bonding Network | Intermolecular interactions within the crystal |
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. For a polar, non-volatile compound like Diphosphonic acid, bis(1-methylethenyl)-, several chromatographic methods would be applicable.
Ion-exchange chromatography is a particularly suitable method for the separation and purification of charged species like phosphonic acids. This technique has been successfully applied to the separation of other diphosphonic acids. researchgate.net
High-performance liquid chromatography (HPLC) , likely with a reversed-phase column and an ion-pairing agent or an aqueous mobile phase, could be developed for the quantitative analysis and purity determination of Diphosphonic acid, bis(1-methylethenyl)-. The use of a suitable detector, such as a UV detector (if the molecule has a chromophore, though unlikely for this compound) or, more universally, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS), would be necessary.
Gas chromatography (GC) would generally not be suitable for the direct analysis of the highly polar and non-volatile Diphosphonic acid, bis(1-methylethenyl)-. However, derivatization to form more volatile esters, such as trimethylsilyl (B98337) esters, could enable GC analysis.
The purity of the compound, as determined by these chromatographic methods, is crucial for its reliable use in further research and applications.
| Chromatographic Method | Stationary Phase Example | Mobile Phase Example | Detection Method |
| Ion-Exchange Chromatography | Strong or weak anion exchanger | Aqueous buffer gradient | Conductivity, MS |
| Reversed-Phase HPLC | C18 | Water/Acetonitrile with ion-pairing agent | ELSD, MS |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Amide or silica-based | Acetonitrile/Water gradient | ELSD, MS |
Polymerization Chemistry of Diphosphonic Acid, Bis 1 Methylethenyl
Homopolymerization Studies of Diphosphonic acid, bis(1-methylethenyl)-
Radical Polymerization Mechanisms and Kinetics
The presence of two 1-methylethenyl groups, which are analogs of the vinyl group in VPA, suggests that Diphosphonic acid, bis(1-methylethenyl)- can undergo radical polymerization. For VPA, radical polymerization is a common method for synthesis, often initiated by thermal initiators like azobisisobutyronitrile (AIBN) or water-soluble initiators such as 2,2'-azobis(2-methylpropionamidine) dihydrochloride. mdpi.comresearchgate.net
A key feature of the radical polymerization of VPA is the potential for the formation of cyclic anhydrides as side products, which can influence the polymerization kinetics and the final polymer structure. mdpi.comrsc.org Given the proximity of the two phosphonic acid groups in Diphosphonic acid, bis(1-methylethenyl)-, intramolecular and intermolecular anhydride (B1165640) formation is also a strong possibility during its polymerization.
The kinetics of the radical polymerization of VPA can be complex, influenced by factors such as monomer concentration, initiator type, solvent, and pH. researchgate.net It is anticipated that the polymerization of Diphosphonic acid, bis(1-methylethenyl)- would exhibit similar complexities, with the added dimension of crosslinking due to the presence of two polymerizable groups. The kinetics would likely deviate from simple first-order behavior with respect to the monomer, and the rate of polymerization would be sensitive to the reaction conditions.
Anionic Polymerization Investigations
Direct anionic polymerization of unprotected vinylphosphonic acid is generally not feasible due to the acidic protons of the phosphonic acid group, which would terminate the anionic chain carrier. However, the anionic polymerization of dialkyl vinylphosphonates, followed by hydrolysis of the ester groups, is a known route to produce poly(vinylphosphonic acid). researchgate.net
Therefore, a potential pathway for the anionic polymerization of Diphosphonic acid, bis(1-methylethenyl)- would involve the synthesis of its corresponding ester derivatives, for instance, the tetraalkyl bis(1-methylethenyl)diphosphonate. This protected monomer could then be subjected to anionic initiators such as organolithium compounds. Subsequent deprotection would yield the desired polymer. The success of this approach would depend on the efficient synthesis and purification of the esterified monomer and the careful control of the polymerization and deprotection steps to avoid side reactions.
Controlled/Living Polymerization Methodologies
Controlled/living polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to vinylphosphonate (B8674324) monomers to synthesize polymers with controlled molecular weights and narrow polydispersities. rsc.orgrsc.orgethz.ch These methods offer precise control over the polymer architecture.
For Diphosphonic acid, bis(1-methylethenyl)-, the application of RAFT polymerization would likely require the use of its esterified form to prevent interference from the acidic protons. A suitable chain transfer agent would be necessary to mediate the polymerization. The resulting polymer would be a well-defined, potentially crosslinked network if both vinyl groups participate in the polymerization. The degree of crosslinking could potentially be controlled by adjusting the reaction conditions.
Stereochemical Control in Homopolymerization
The stereochemistry of poly(vinylphosphonic acid) has been investigated, although achieving high stereocontrol in the radical polymerization of vinyl monomers is generally challenging. The tacticity of the polymer chain can influence its physical and chemical properties.
For the homopolymerization of Diphosphonic acid, bis(1-methylethenyl)-, the introduction of two asymmetric centers upon polymerization of each vinyl group presents a more complex stereochemical landscape. The resulting polymer could exhibit various tacticities (isotactic, syndiotactic, atactic) along the polymer backbone. Achieving stereochemical control would likely require the use of specific catalysts or chiral templates during polymerization, a field that remains largely unexplored for this class of monomers.
Copolymerization with Other Monomers
The copolymerization of Diphosphonic acid, bis(1-methylethenyl)- with other vinyl monomers is a promising strategy to tailor the properties of the resulting materials. The incorporation of the diphosphonic acid monomer can impart properties such as improved adhesion, flame retardancy, and ion-exchange capacity to the copolymer.
Reactivity Ratios and Copolymer Composition
The composition of a copolymer is determined by the reactivity ratios of the comonomers, which describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. tulane.eduwikipedia.orgcopoldb.jp For the copolymerization of VPA with various monomers like acrylic acid and 2-deoxy-2-methacrylamido-D-glucose, the reactivity ratios have been determined, often showing VPA to be the less reactive comonomer. nih.govacs.org
For Diphosphonic acid, bis(1-methylethenyl)-, no experimentally determined reactivity ratios are available in the literature. To predict its copolymerization behavior, one would need to conduct a series of copolymerization experiments with a comonomer at various feed ratios and analyze the resulting copolymer composition at low conversion. nih.gov The reactivity ratios could then be calculated using methods such as the Fineman-Ross or Kelen-Tüdős methods. nih.gov
Given the difunctional nature of Diphosphonic acid, bis(1-methylethenyl)-, its copolymerization can lead to branched or crosslinked structures, even at low conversions. This would need to be considered when analyzing the copolymerization kinetics and determining the reactivity ratios.
The following table provides a hypothetical framework for how reactivity ratios (r1 and r2) could be presented for the copolymerization of Diphosphonic acid, bis(1-methylethenyl)- (M1) with a generic comonomer (M2). The values are for illustrative purposes only and are not based on experimental data.
Hypothetical Reactivity Ratios for the Copolymerization of Diphosphonic acid, bis(1-methylethenyl)- (M1)
| Comonomer (M2) | r1 (M1) | r2 (M2) | r1 * r2 | Copolymer Type |
|---|---|---|---|---|
| Styrene | 0.2 | 0.8 | 0.16 | Alternating tendency |
| Methyl Methacrylate | 0.5 | 1.5 | 0.75 | Random |
Synthesis of Block and Graft Copolymers
The synthesis of block and graft copolymers incorporating poly(diphosphonic acid, bis(1-methylethenyl)-) segments would be a strategic approach to combine its inherent properties, such as high charge density and potential for flame retardancy, with the characteristics of other polymers.
Block Copolymers: The synthesis of block copolymers featuring segments of poly(diphosphonic acid, bis(1-methylethenyl)-) can be conceptually approached through controlled radical polymerization (CRP) techniques. Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly relevant. For instance, a macro-chain transfer agent (macro-CTA) of a different polymer, such as poly(ethylene glycol) (PEG), could be used to initiate the polymerization of the phosphonate (B1237965) ester form of the monomer, followed by hydrolysis to yield the final amphiphilic block copolymer. rsc.org This approach allows for the creation of well-defined block structures with controlled molecular weights and low polydispersity.
Graft Copolymers: Grafting poly(diphosphonic acid, bis(1-methylethenyl)-) chains onto a pre-existing polymer backbone is another viable strategy to impart phosphonic acid functionalities. A common method involves the "grafting from" approach, where a polymer backbone is first functionalized with initiator sites. For example, a polymer like poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) can be lithiated to create anionic macroinitiators, which can then initiate the anionic polymerization of a vinylphosphonate monomer. rsc.org Subsequent hydrolysis of the resulting phosphonate ester grafts would yield the desired phosphonic acid-grafted copolymer. rsc.org This technique offers good control over the grafting density and the length of the grafted chains. rsc.org
Table 1: Potential Strategies for Block and Graft Copolymer Synthesis
| Copolymer Type | Synthetic Strategy | Potential Comonomers/Backbones | Key Intermediates |
|---|---|---|---|
| Block Copolymer | RAFT Polymerization | Poly(ethylene glycol), Polystyrene | Macro-chain transfer agent |
| Graft Copolymer | Anionic "Grafting From" | Poly(phenylene oxide), Polystyrene | Anionic macroinitiator |
| Graft Copolymer | "Grafting To" | Polymers with reactive functional groups | Pre-synthesized phosphonic acid-terminated polymer |
Post-Polymerization Modification Strategies
Post-polymerization modification is a powerful tool for introducing a wide range of functionalities into polymers that might otherwise be difficult to achieve by direct polymerization of the corresponding functional monomers. nih.gov
The phosphonic acid groups are the most reactive sites in the polymer and offer a versatile platform for derivatization.
Hydrolysis: The synthesis of poly(diphosphonic acid, bis(1-methylethenyl)-) would likely proceed through the polymerization of its ester derivative, such as the diethyl vinylphosphonate, followed by hydrolysis to yield the free phosphonic acid groups. rsc.orgnih.gov This hydrolysis is a critical step and can be achieved under acidic conditions. rsc.org The extent of hydrolysis can be controlled to tune the final properties of the polymer.
Salt Formation: As a polyacid, poly(diphosphonic acid, bis(1-methylethenyl)-) can readily undergo neutralization reactions with bases to form polysalts. The interaction with divalent metal ions, such as calcium, is of particular interest due to the strong chelating ability of phosphonate groups. acs.org The degree of dissociation and subsequent metal ion binding is pH-dependent, with increased deprotonation and binding at higher pH values. acs.org Studies on analogous poly(vinylphosphonic acid-co-acrylic acid) have shown that calcium chelation can be optimized at specific comonomer compositions. acs.org
Table 2: Derivatization of Phosphonate Groups in Analogous Poly(vinylphosphonic acid)s
| Modification | Reagent | Product | Key Findings | Reference |
|---|---|---|---|---|
| Hydrolysis | Acid (e.g., HCl) | Poly(vinylphosphonic acid) | Complete hydrolysis of poly(diethyl vinylphosphonate) grafts is achievable. | rsc.org |
| Salt Formation | Calcium Hydroxide | Poly(vinylphosphonate-co-acrylate) Calcium Salt | Calcium chelation capacity is pH-dependent and maximized at ~30 mol% VPA. | acs.org |
| Complexation | Europium(III) ions | Poly(vinylphosphonic acid)-Eu³⁺ Complex | Forms luminescent metal-polymer complexes. | mdpi.com |
Polymer Architecture and Branching Studies
The architecture of a polymer, including its degree of branching, can significantly influence its properties. For poly(diphosphonic acid, bis(1-methylethenyl)-), controlling the architecture could lead to materials with tailored solution viscosity, rheological behavior, and surface interactions.
The presence of two vinyl groups in the monomer "Diphosphonic acid, bis(1-methylethenyl)-" suggests a high potential for cross-linking and the formation of branched or network structures during polymerization. The extent of branching can be controlled by the polymerization conditions, such as monomer concentration and the choice of initiator and solvent.
While specific studies on the branching of poly(diphosphonic acid, bis(1-methylethenyl)-) are not available, general principles suggest that at low monomer concentrations, intramolecular cyclization might be favored, leading to linear chains with cyclic structures. At higher concentrations, intermolecular cross-linking would become more prevalent, resulting in branched and eventually cross-linked materials. The study of such architectures would require advanced characterization techniques, such as size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS), to determine molecular weight distributions and branching parameters.
Table 3: Potential Polymer Architectures and Influencing Factors
| Architecture | Key Structural Feature | Influencing Factors | Potential Properties |
|---|---|---|---|
| Linear | Single polymer chain | Low monomer concentration, controlled polymerization | Soluble, processable |
| Branched | Chains with multiple branch points | Higher monomer concentration, use of chain transfer agents | Altered rheology, increased hydrodynamic volume |
| Cross-linked | Network of interconnected chains | High monomer concentration, high initiator concentration | Insoluble, swellable gel |
Comprehensive Search Reveals No Available Data on the Coordination Chemistry of Diphosphonic Acid, bis(1-methylethenyl)-
Following an extensive and thorough search of scientific literature and chemical databases, it has been determined that there is no publicly available research on the coordination chemistry and metal complexation of the compound "Diphosphonic acid, bis(1-methylethenyl)-". The investigation, aimed at gathering data for a detailed article, yielded no specific information regarding its ligand properties, its use in the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers, or any metal chelation studies.
The comprehensive search included queries for scholarly articles, patents, and chemical reference materials. While the compound itself is listed in chemical databases such as PubChem, these sources lack any associated literature or experimental data concerning its coordination behavior. The PubChem entry for "Diphosphonic acid, bis(1-methylethenyl)-" confirms its basic chemical identity but provides no references to research publications.
Searches for its application as a ligand in materials science or as a chelating agent were also unsuccessful. The scientific literature is rich with studies on other diphosphonic acids, such as 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), which are well-known for their ability to form complexes with a wide range of metal ions and have been used in the construction of MOFs and coordination polymers. However, the unique bis(1-methylethenyl) structure of the requested compound imparts distinct electronic and steric properties. Therefore, the coordination behavior of other diphosphonic acids cannot be used to accurately or scientifically describe the properties of the specified compound.
A brief mention of "Diphosphonic acid, P,P'-bis(1-methylethenyl)-" as a potential complexing reagent in organic synthesis and as a metal corrosion inhibitor was found in a general chemical encyclopedia. However, this source does not provide any experimental details, structural data of resulting complexes, or references to primary research literature that would be necessary to construct a scientifically sound article.
Reactivity and Derivatization of Functional Groups in Diphosphonic Acid, Bis 1 Methylethenyl
Reactions Involving the Phosphonic Acid Moieties
The phosphonic acid groups are the primary sites for nucleophilic substitution and condensation reactions, enabling the formation of esters, amides, and anhydrides.
Esterification:
The conversion of the phosphonic acid groups in Diphosphonic acid, bis(1-methylethenyl)- to their corresponding esters is a fundamental transformation. While direct studies on this specific compound are not prevalent in the literature, the esterification of phosphonic acids, in general, is a well-established process. researchgate.netnih.gov These reactions typically involve the reaction of the phosphonic acid with an alcohol. Various methods can be employed, including the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the application of orthoesters, which can act as both reagent and solvent. researchgate.netnih.gov
A notable consideration for the esterification of Diphosphonic acid, bis(1-methylethenyl)- is the potential for polymerization of the isopropenyl groups, especially at elevated temperatures. researchgate.net Therefore, mild reaction conditions are preferable. The use of trialkyl orthoacetates has been shown to be effective for the selective mono- or diesterification of various phosphonic acids by controlling the reaction temperature. nih.gov At lower temperatures (e.g., 30 °C), monoesters can be formed selectively, while higher temperatures lead to the formation of diesters. nih.gov
The reaction can proceed through the formation of an intermediate, such as a 1,1-diethoxyethyl ester of the phosphonic acid, which then transforms into the final ester product. nih.gov The table below summarizes representative conditions for the esterification of model phosphonic acids, which can be extrapolated to Diphosphonic acid, bis(1-methylethenyl)-.
| Reagent | Target Product | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Triethyl orthoacetate | Monoethyl ester | 30 | 24-48 | >75 |
| Triethyl orthoacetate | Diethyl ester | 90-110 | 1-4 | >85 |
| Alcohol + DCC | Diester | Room Temp | 12-24 | Variable |
| Data derived from studies on analogous phosphonic acids. researchgate.netnih.gov |
Amidation:
The phosphonic acid moieties can also be converted to phosphonamidates through reactions with amines. Similar to esterification, these reactions often require activation of the phosphonic acid, for instance, by conversion to a phosphonic chloride or by using coupling agents. A one-pot method for the amidation of phosphoric acid using trichloroacetonitrile (B146778) and triphenylphosphine (B44618) has been developed, which could potentially be adapted for phosphonic acids. iaea.org This method offers mild reaction conditions and short reaction times. iaea.org The resulting phosphonamidates are valuable intermediates in organic synthesis and can serve as precursors for various biologically active compounds. iaea.org
Intra- or intermolecular dehydration of the phosphonic acid groups can lead to the formation of pyrophosphonic or polyphosphonic anhydrides. The formation of a pyrophosphonate intermediate has been observed during the esterification of phosphonic acids at higher temperatures. nih.gov The structure of bis(phenylphosphonic) anhydride (B1165640) has been characterized and shown to form dimers through intermolecular hydrogen bonding. youtube.com It is plausible that Diphosphonic acid, bis(1-methylethenyl)- could undergo similar intermolecular condensation upon heating or treatment with a dehydrating agent to form the corresponding bis(1-methylethenyl)diphosphonic anhydride.
Chemical Transformations of the Isopropenyl Groups
The two isopropenyl groups in Diphosphonic acid, bis(1-methylethenyl)- are electron-rich double bonds, making them susceptible to electrophilic addition and reduction reactions.
The carbon-carbon double bonds of the isopropenyl groups are expected to undergo electrophilic addition reactions typical of alkenes. libretexts.orgyoutube.com In these reactions, an electrophile adds to one of the carbon atoms of the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org The regioselectivity of the addition would follow Markovnikov's rule, where the electrophile (often a proton) adds to the less substituted carbon atom (the terminal CH2), leading to the formation of a more stable tertiary carbocation adjacent to the phosphorus atom.
Common electrophilic addition reactions include:
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) would be expected to yield the corresponding 2-halo-2-propylphosphonic acid derivative. libretexts.org
Hydration: Acid-catalyzed addition of water would result in the formation of a 2-hydroxy-2-propylphosphonic acid derivative. youtube.com
Halogenation: Reaction with halogens (e.g., Br2, Cl2) would lead to the formation of a dihalo-propylphosphonic acid derivative. youtube.com
The general mechanism for electrophilic addition is a two-step process initiated by the attack of the pi electrons of the double bond on the electrophile. youtube.com
| Reaction | Reagent | Expected Product Structure |
| Hydrohalogenation | H-X (X=Cl, Br, I) | -C(X)(CH₃)₂P(O)(OH)₂ |
| Hydration | H₂O, H⁺ catalyst | -C(OH)(CH₃)₂P(O)(OH)₂ |
| Halogenation | X₂ (X=Cl, Br) | -CH₂(X)C(X)(CH₃)P(O)(OH)₂ |
| Based on general principles of electrophilic addition to alkenes. libretexts.orgyoutube.com |
The isopropenyl groups can be reduced to the corresponding saturated isopropyl groups through catalytic hydrogenation. This reaction typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. researchgate.net The hydrogenation of α,β-unsaturated phosphonates has been studied, and various rhodium-based catalysts have been shown to be effective. researchgate.netnih.gov While the isopropenyl groups in Diphosphonic acid, bis(1-methylethenyl)- are not conjugated with the phosphonic acid group, the principles of catalytic hydrogenation of C=C double bonds are applicable.
The reaction would proceed to yield Diphosphonic acid, bis(1-methylethyl)-. The conditions for hydrogenation can vary, but it is generally carried out under a hydrogen atmosphere at pressures ranging from atmospheric to several atmospheres. researchgate.netnih.gov The choice of catalyst can sometimes influence the stereochemistry of the product if chiral centers are formed. nih.gov However, in the case of Diphosphonic acid, bis(1-methylethenyl)-, hydrogenation of the isopropenyl groups does not create new stereocenters.
Studies on related unsaturated phosphonates have shown that the hydrogenation of the C=C bond is a feasible transformation. nih.gov For some substrates, steric hindrance can affect the rate of reaction. nih.gov
Theoretical and Computational Chemistry Studies of Diphosphonic Acid, Bis 1 Methylethenyl
Quantum Chemical Calculations of Electronic Structure
There are currently no published quantum chemical calculations detailing the electronic structure of Diphosphonic acid, bis(1-methylethenyl)-. Such studies would typically involve methods like Density Functional Theory (DFT) to determine properties like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), electrostatic potential surfaces, and charge distribution. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.
Molecular Dynamics Simulations for Conformational Analysis
A similar search for molecular dynamics (MD) simulations focused on the conformational analysis of Diphosphonic acid, bis(1-methylethenyl)- also yielded no specific results. MD simulations are instrumental in exploring the potential energy surface of a molecule, identifying stable conformers, and understanding its dynamic behavior in various environments. For a flexible molecule like this, such analysis would provide key insights into its three-dimensional structure and how it might interact with other molecules.
Reaction Mechanism Elucidation via Computational Methods
The scientific literature does not appear to contain any computational studies on the reaction mechanisms involving Diphosphonic acid, bis(1-methylethenyl)-. Computational methods are powerful tools for mapping reaction pathways, calculating activation energies, and identifying transition states. The lack of such research means that the reactivity of this specific compound from a mechanistic perspective is not well-understood.
Prediction of Spectroscopic Parameters
While basic predicted data exists, detailed computational predictions of the spectroscopic parameters for Diphosphonic acid, bis(1-methylethenyl)- are not available in the current literature. Such predictions, which would include nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Raman spectra, are vital for interpreting experimental data and confirming the molecule's structure.
The PubChem database does provide predicted collision cross-section values for various adducts of the molecule, which are calculated using the CCSBase. uni.lu These values are presented in the table below.
Predicted Collision Cross Section (CCS) Values
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 227.02327 | 150.8 |
| [M+Na]+ | 249.00521 | 157.4 |
| [M-H]- | 225.00871 | 146.4 |
| [M+NH4]+ | 244.04981 | 168.4 |
| [M+K]+ | 264.97915 | 156.8 |
| [M+H-H2O]+ | 209.01325 | 143.0 |
| [M+HCOO]- | 271.01419 | 178.5 |
| [M+CH3COO]- | 285.02984 | 184.8 |
| [M+Na-2H]- | 246.99066 | 150.7 |
| [M]+ | 226.01544 | 153.5 |
| [M]- | 226.01654 | 153.5 |
Data sourced from PubChem. uni.lu
Advanced Applications in Materials Science and Engineering for Polymers Derived from Diphosphonic Acid, Bis 1 Methylethenyl
Role in Cross-linking Agents for Polymer Networks
The bifunctional nature of Diphosphonic acid, bis(1-methylethenyl)-, containing two polymerizable vinyl groups, makes it an inherent cross-linking agent. When incorporated into a polymer chain, these vinyl groups can react to form connections between different polymer chains, creating a three-dimensional network. The density of this cross-linking can be controlled by the concentration of the monomer used, which in turn dictates the final mechanical properties of the polymer network. nih.gov
The resulting polymer networks are noted for their structural integrity and stability. The phosphonic acid groups distributed throughout the network can further influence the material's properties by forming strong intermolecular hydrogen bonds or by coordinating with metal ions, adding another layer of physical cross-linking to the covalent network. This dual cross-linking mechanism can lead to materials with enhanced thermal and mechanical stability.
Table 1: Factors Influencing Polymer Network Properties with Diphosphonic Acid-based Cross-linkers
| Parameter | Influence on Polymer Network | Expected Outcome with Diphosphonic acid, bis(1-methylethenyl)- |
| Monomer Concentration | Higher concentration leads to higher cross-link density. | Increased stiffness, reduced swelling capacity. |
| pH of Polymerization | Affects the ionization state of phosphonic acid groups. | Influences intermolecular hydrogen bonding and final network structure. |
| Presence of Metal Ions | Can form ionic cross-links with phosphonate (B1237965) groups. | Enhanced thermal stability and mechanical strength. |
| Polymerization Method | Can affect network homogeneity and chain length. | Varied mechanical performance and swelling behavior. |
This table presents generalized principles for cross-linked polymers; specific quantitative data for polymers of Diphosphonic acid, bis(1-methylethenyl)- is limited in publicly available literature.
Surface Modification in Inorganic Materials Science
Organophosphorus compounds, particularly phosphonic acids, are highly effective coupling agents for modifying the surface of inorganic materials like metal oxides. researchgate.netnih.gov The phosphonic acid groups of Diphosphonic acid, bis(1-methylethenyl)- can form strong, stable bonds with surface hydroxyl groups present on materials such as titania, alumina, and indium tin oxide. nih.govscirp.org This interaction allows for the creation of a durable organic layer on the inorganic substrate.
Once anchored to the surface, the polymerizable vinyl groups are exposed, creating a reactive surface that can be used to initiate "grafting-from" polymerization or to participate in "grafting-to" processes. This enables the covalent attachment of a polymer layer with tailored properties to the inorganic material. Such surface modifications are crucial for:
Improving dispersion: Modifying nanoparticles to prevent agglomeration in polymer composites. nih.gov
Enhancing adhesion: Promoting adhesion between an inorganic substrate and an organic coating.
Functionalizing surfaces: Introducing new chemical functionalities to a material's surface for applications in sensing, catalysis, or biocompatibility. nih.gov
The use of esters of phosphonic acids has also been explored as they can modify surfaces in organic solvents and may offer more selective surface modification over bulk precipitation. nih.gov
Contributions to Hydrogel Technologies
Hydrogels are three-dimensional polymer networks capable of absorbing and retaining large quantities of water. nih.gov The incorporation of phosphonic acid groups, such as those in Diphosphonic acid, bis(1-methylethenyl)-, into a hydrogel structure is expected to significantly enhance its properties.
Rapid Water Absorption: The hydrophilic phosphonic acid groups can attract and bind water molecules through hydrogen bonding, contributing to high swelling capacity. The rate and amount of water absorption in hydrogels are influenced by factors such as the cross-linking density and the pH of the surrounding medium. researchgate.netcumincad.org Lower cross-linking density generally allows for greater water uptake. cumincad.org
Enhanced Mechanical Properties: The strong intermolecular forces provided by the phosphonic acid groups, in addition to the covalent cross-links from the bis(1-methylethenyl) groups, can lead to hydrogels with improved mechanical strength and stability. mdpi.com The mechanical properties, such as the compressive or shear modulus, are critical for applications where the hydrogel must withstand physical stress. mdpi.com
Shape Memory Behavior: Shape-memory polymers can be fixed into a temporary shape and later recover their original, permanent shape upon exposure to an external stimulus like heat. mdpi.com While specific research on shape-memory hydrogels from Diphosphonic acid, bis(1-methylethenyl)- is not widely available, phosphonated polymers, in general, can be designed to exhibit this behavior. The cross-links formed by the monomer would act as the permanent "memory" points of the network, while weaker, reversible interactions (like hydrogen bonds involving the phosphonic acid groups) could stabilize the temporary shape.
Table 2: Potential Contributions of Diphosphonic Acid, bis(1-methylethenyl)- to Hydrogel Properties
| Hydrogel Property | Influencing Factor from Monomer | Anticipated Enhancement |
| Water Absorption | High density of hydrophilic phosphonic acid groups. | Increased swelling capacity and potentially faster water uptake. |
| Mechanical Strength | Covalent cross-linking and strong hydrogen bonding from phosphonic acid groups. | Higher elastic modulus and improved structural integrity. mdpi.com |
| Shape Memory | Stable covalent cross-links (permanent shape) and tunable physical interactions (temporary shape). | Potential for thermally-induced shape memory effects. mdpi.com |
This table is based on the established principles of hydrogel and shape-memory polymer design; direct experimental data for hydrogels made from Diphosphonic acid, bis(1-methylethenyl)- is limited.
Applications in Flocculation and Coagulation Processes for Industrial Water Treatment
Flocculants are used in water treatment to aggregate fine, suspended particles into larger flocs that can be more easily removed by sedimentation or filtration. mdpi.com High molecular weight polymers, especially polyelectrolytes, are effective flocculants. Polymers containing phosphonic acid groups can act as anionic polyelectrolytes, where the negatively charged phosphonate groups can interact with positively charged colloidal particles in industrial wastewater, neutralizing their charge and causing them to aggregate.
The mechanism of flocculation by such polymers can involve:
Charge Neutralization: The anionic phosphonate groups neutralize the surface charge of suspended particles, reducing electrostatic repulsion and allowing van der Waals forces to cause aggregation.
Bridging: Long polymer chains can adsorb onto multiple particles simultaneously, physically pulling them together into a larger floc.
While synthetic polymers are effective, there is growing interest in bio-based flocculants. However, the principles of flocculation remain the same, and the introduction of strong binding sites like phosphonic acids can enhance the efficiency of the process. The effectiveness of a flocculant depends on factors like its molecular weight, charge density, and the pH of the water. mdpi.com
Development of Smart Materials (e.g., stimuli-responsive polymers)
"Smart" or stimuli-responsive materials can undergo significant changes in their properties in response to small changes in their external environment. cumincad.org These stimuli can include pH, temperature, light, or the presence of specific chemicals. Polymers containing phosphonic acid groups are excellent candidates for creating pH-responsive materials. mdpi.com
The phosphonic acid groups of a polymer derived from Diphosphonic acid, bis(1-methylethenyl)- have pKa values that cause them to be protonated at low pH and deprotonated at higher pH. This change in ionization state leads to significant changes in the polymer's properties:
Solubility: The polymer may be soluble at high pH (when it is a charged polyelectrolyte) and insoluble at low pH (when it is neutral).
Swelling: A hydrogel containing these groups will swell more at high pH due to electrostatic repulsion between the charged phosphonate groups and increased osmotic pressure.
Conformation: The polymer chains will adopt a more extended conformation at high pH and a more collapsed conformation at low pH.
This pH-responsiveness can be harnessed for applications such as controlled drug delivery, where a change in pH triggers the release of an encapsulated substance, or in sensors that detect pH changes.
Corrosion Inhibition Mechanisms on Material Surfaces
Phosphonic acids are well-established corrosion inhibitors for various metals, including carbon steel. They function by adsorbing onto the metal surface and forming a protective film that acts as a barrier to corrosive agents. The phosphonic acid groups can chelate with metal ions on the surface, forming a stable, insoluble organometallic layer.
A polymer derived from Diphosphonic acid, bis(1-methylethenyl)- would offer a high density of these active phosphonate groups, leading to the formation of a robust and well-adhered protective film. The inhibition mechanism involves several processes:
Adsorption: The polymer molecules adsorb onto the metal surface, a process that can be described by adsorption isotherms like the Langmuir model.
Film Formation: The adsorbed polymer forms a physical barrier that isolates the metal from the corrosive environment (e.g., acidic solutions).
Mixed Inhibition: These types of inhibitors often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. researchgate.net
The effectiveness of the inhibition is dependent on the concentration of the inhibitor, the pH of the environment, and the temperature. The polymeric nature of an inhibitor derived from Diphosphonic acid, bis(1-methylethenyl)- could offer enhanced durability and film stability compared to smaller, monomeric phosphonate inhibitors.
Conclusions and Future Research Directions
Summary of Current Research Status
Diphosphonic acid, bis(1-methylethenyl)- is an organophosphorus compound with the molecular formula C6H12O5P2. uni.lu Its structure features two phosphonic acid groups attached to an oxygen atom, with each phosphorus atom also bonded to a 1-methylethenyl (isopropenyl) group. This configuration suggests potential for polymerizability through the vinyl groups and strong interaction with surfaces via the phosphonic acid moieties.
In contrast, extensive research is available for other diphosphonic acids, such as 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP). atamanchemicals.comthwater.netsantos.comatamanchemicals.comnih.govnih.govgoogle.comresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netwikipedia.orggoogle.commdpi.com HEDP is widely used as a chelating agent, corrosion inhibitor, and scale inhibitor in water treatment, detergents, and cosmetics. atamanchemicals.comthwater.netatamanchemicals.comresearchgate.netnih.govwikipedia.org Its synthesis and applications are well-documented. google.comgoogle.com The vast body of knowledge on HEDP and other bisphosphonates provides a foundation for hypothesizing the potential characteristics and applications of Diphosphonic acid, bis(1-methylethenyl)-, but direct experimental evidence for the latter is scarce.
Table 1: Basic Properties of Diphosphonic acid, bis(1-methylethenyl)-
| Property | Value | Source |
| Molecular Formula | C6H12O5P2 | uni.lu |
| Monoisotopic Mass | 226.01599 Da | uni.lu |
| Predicted XlogP | -0.5 | uni.lu |
| InChIKey | SXOAILMFXPEWPE-UHFFFAOYSA-N | uni.lu |
| CAS Number | 177570-73-9 | chemnet.com |
Identification of Knowledge Gaps
The primary knowledge gap concerning Diphosphonic acid, bis(1-methylethenyl)- is the lack of empirical data across nearly all aspects of its chemistry and application. Specific areas where research is needed include:
Synthesis and Characterization: While related compounds have established synthetic routes, optimized and scalable synthesis protocols for Diphosphonic acid, bis(1-methylethenyl)- are not described in detail in academic literature. nih.govbeilstein-journals.org Comprehensive characterization using techniques such as NMR, IR spectroscopy, and mass spectrometry is also not widely published.
Polymerization and Copolymerization: The presence of two polymerizable isopropenyl groups is a key feature of this molecule. However, studies on its homopolymerization and copolymerization with other monomers are lacking. Understanding its polymerization kinetics, the properties of the resulting polymers, and its reactivity ratios with other monomers is crucial for its application in polymer science.
Adhesion Properties: The phosphonic acid groups are expected to confer strong adhesive properties to various substrates, particularly metal oxides and hydroxyapatite. However, there are no specific studies quantifying the adhesion strength of monomers or polymers of Diphosphonic acid, bis(1-methylethenyl)- to different surfaces. Such data is vital for its potential use in dental and orthopedic biomaterials.
Performance in Applications: While its homopolymer is commercially available, there is a lack of peer-reviewed data on its performance as a scale inhibitor, flame retardant, or in any other application. alitygroup.com Comparative studies against established chemicals like HEDP would be necessary to determine its efficacy and potential advantages.
Emerging Research Avenues and Challenges
The unique bifunctional nature of Diphosphonic acid, bis(1-methylethenyl)- (polymerizable groups and adhesive phosphonic acid groups) opens up several promising research avenues:
Dental Adhesives and Primers: The ability of phosphonic acids to bond to tooth structure (hydroxyapatite) is well-known. Research could focus on incorporating this monomer into dental adhesive systems. Its bifunctional nature could allow it to act as both an adhesion promoter and a cross-linker, potentially improving the durability of dental restorations.
Biomaterials for Orthopedics: The strong affinity of phosphonic acids for calcium phosphate (B84403) makes this monomer a candidate for modifying the surfaces of orthopedic implants to improve osseointegration. Polymers or copolymers containing this monomer could be used as coatings that promote bone growth.
Flame Retardant Polymers: Phosphorus-containing compounds are often used as flame retardants. researchgate.netgoogle.com The synthesis of polymers from Diphosphonic acid, bis(1-methylethenyl)- could lead to new inherently flame-retardant materials. Research should investigate the flammability characteristics of these polymers, such as their Limiting Oxygen Index (LOI) and performance in UL-94 tests.
Functional Copolymers: Copolymerizing Diphosphonic acid, bis(1-methylethenyl)- with other functional monomers could lead to materials with a wide range of tailored properties, such as stimuli-responsive polymers or functional coatings.
The main challenge in pursuing these research avenues is the current lack of fundamental knowledge about the compound. Overcoming this will require initial exploratory research to establish reliable synthetic methods and to perform basic characterization of the monomer and its polymers.
Potential for Novel Material Design
The molecular architecture of Diphosphonic acid, bis(1-methylethenyl)- holds significant potential for the rational design of new materials. The two isopropenyl groups allow for its integration into polymer chains, while the diphosphonic acid group provides a site for strong, specific interactions.
High-Performance Adhesives: By incorporating this monomer into adhesive formulations, it may be possible to create materials with enhanced adhesion to mineral and metal oxide surfaces. The potential for cross-linking through the second vinyl group could lead to adhesives with improved mechanical properties and chemical resistance.
Organic-Inorganic Hybrid Materials: The phosphonic acid groups can act as coupling agents to functionalize inorganic nanoparticles (e.g., titania, zirconia, silica). These functionalized nanoparticles can then be polymerized via the vinyl groups to create highly cross-linked organic-inorganic hybrid materials with enhanced thermal and mechanical stability.
Surface Modification: Surfaces can be modified with polymers or copolymers of Diphosphonic acid, bis(1-methylethenyl)- to alter their properties. For example, such modifications could be used to improve the biocompatibility of medical devices, enhance the corrosion resistance of metals, or control the mineralization processes at interfaces.
Q & A
Basic: What are the established synthetic routes for bis(1-methylethenyl) diphosphonic acid, and what are their comparative yields and purity profiles?
Answer:
Two primary synthetic routes are documented:
-
Route 1: Reaction of phosphorus trichloride (PCl₃) with glacial acetic acid (CH₃COOH) under controlled hydrolysis conditions. This method yields hydroxyethylidene diphosphonic acid (HEDP) via the reaction:
-
Route 2: Use of phosphorous acid (H₃PO₃) and acetic anhydride ((CH₃CO)₂O) with nitrous acid (HNO₂) as a catalyst, followed by hydrolysis.
Comparative studies indicate that Route 1 achieves higher yields (≈70–80%) but requires stringent handling of corrosive HCl byproducts. Route 2 offers better purity due to reduced side reactions but has lower overall yields (≈50–60%). Optimization of reaction temperature (15–25°C) and stoichiometric ratios is critical for both methods .
Advanced: How do structural modifications in bis(1-methylethenyl) diphosphonic acid derivatives influence their acidity constants and chelation efficacy?
Answer:
Substituents significantly alter acidity constants (pKa) and metal-binding properties. For example:
- Electronegative groups (e.g., hydroxyl or imidazole in zoledronic acid) increase acidity by stabilizing deprotonated anions, lowering pKa values .
- Alkyl chain length in derivatives like dihexyl methylphosphonate reduces solubility but enhances lipophilicity, affecting membrane permeability in biological systems .
Studies on polymethylene diphosphonic acids show that increasing methylene spacers between phosphonate groups reduces acidity (e.g., pKa for methylene diphosphonic acid: \sim2.3 vs. tetramethylene: \sim3.8). This directly impacts chelation strength, with shorter spacers exhibiting stronger binding to divalent cations (e.g., Ca²⁺, Mg²⁺) .
Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of bis(1-methylethenyl) diphosphonic acid?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR verify structural motifs (e.g., phosphonate peaks at δ 10–25 ppm in ³¹P NMR) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., m/z 206.03 for HEDP) .
- Elemental Analysis: Validates C, H, O, and P content (±0.3% deviation).
- Ion Chromatography: Quantifies residual chloride ions from synthesis .
Advanced: What methodologies are employed to resolve discrepancies in reported biological activity data across different experimental models?
Answer:
Discrepancies in biological activity (e.g., analgesic effects in rats vs. bone resorption inhibition ) arise from:
- Dosage Variations: Dose-dependent effects (e.g., 5 mg/kg HEDP shows thermal analgesia, while 50 mg/kg affects mechanical pain thresholds) .
- Model-Specific Factors: Differences in species metabolism (e.g., rodent vs. human pharmacokinetics).
- Analytical Harmonization: Standardizing assays (e.g., tail-flick test vs. in vitro osteoclast assays) and controlling ionic strength/pH in studies to minimize confounding variables .
Basic: What are the key thermodynamic parameters affecting the stability of bis(1-methylethenyl) diphosphonic acid in aqueous solutions?
Answer:
- Temperature: Elevated temperatures (25–50°C) marginally increase pKa values for weaker hydrogen dissociation (ΔH° ≈ -3.9 kcal/mol) .
- pH: Stability is optimal in mildly acidic conditions (pH 3–6), avoiding alkaline hydrolysis of phosphonate groups .
- Ionic Strength: High ionic strength (e.g., 0.1 M NaCl) lowers apparent pKa due to ion-pairing effects, altering metal-chelation dynamics .
Advanced: How does the coordination chemistry of bis(1-methylethenyl) diphosphonic acid with metal ions influence its application in material science and agriculture?
Answer:
- Material Science: In photoresist developers, phosphonate-metal complexes (e.g., with Al³⁺ or Ti⁴⁺) modify surface adhesion and etching properties. Methylenediphosphonic acid enhances lithographic resolution by controlling metal ion diffusion .
- Agriculture: HEDP acts as a phosphorus fertilizer stabilizer, reducing soil fixation by forming soluble complexes with Fe³⁺ and Al³⁺. At 3% w/w, it decreases phosphorus fixation by 15% in calcareous soils .
Basic: What safety protocols are recommended for handling bis(1-methylethenyl) diphosphonic acid in laboratory settings?
Answer:
- PPE: Acid-resistant gloves, goggles, and lab coats to prevent dermal/ocular exposure (risk code 36/37/38) .
- Ventilation: Use fume hoods during synthesis to mitigate HCl fumes (Route 1) .
- Storage: Airtight containers in dry, cool conditions to prevent hydrolysis .
Advanced: What computational modeling approaches predict the reactivity and interaction mechanisms of bis(1-methylethenyl) diphosphonic acid in complex systems?
Answer:
- DFT Calculations: Model phosphonate group protonation states and metal-binding energies (e.g., Ca²⁺ binding ΔG ≈ -25 kcal/mol) .
- Molecular Dynamics (MD): Simulate aqueous solubility and membrane permeability of alkyl-substituted derivatives .
- QSAR Models: Correlate substituent electronegativity with pKa trends to design derivatives with tailored chelation strengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
